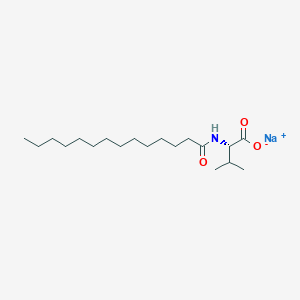

Sodium N-tetradecanoyl-L-valinate

Descripción general

Descripción

Sodium N-tetradecanoyl-L-valinate is a surfactant derived from amino acids, specifically valine. It is known for its biodegradability and low toxicity, making it an attractive option for various industrial and domestic applications. This compound is part of the N-acyl amino acid surfactants family, which are valued for their ability to form micelles and other self-assembled structures .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium N-tetradecanoyl-L-valinate can be synthesized through the acylation of L-valine with tetradecanoic acid, followed by neutralization with sodium hydroxide. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the valine and tetradecanoic acid. The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through crystallization or chromatography techniques to ensure high purity .

Análisis De Reacciones Químicas

Types of Reactions: Sodium N-tetradecanoyl-L-valinate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the amide bond can be hydrolyzed to yield L-valine and tetradecanoic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or ketones.

Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water, heat.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Ion-exchange resins or solutions containing the desired cation.

Major Products:

Hydrolysis: L-valine and tetradecanoic acid.

Oxidation: Carboxylic acids or ketones derived from the alkyl chain.

Substitution: Sodium is replaced by another cation, forming a new salt.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Enhanced Permeability

Sodium N-tetradecanoyl-L-valinate acts as a permeation enhancer for oral delivery of therapeutic macromolecules. Its fatty acid acylated structure allows it to improve the absorption of peptides and proteins across biological membranes, making it particularly useful in developing oral formulations for peptide drugs .

Formulation Characteristics

The compound can be incorporated into various formulations, including self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs). These formulations enhance the solubility and bioavailability of poorly soluble drugs, thus improving therapeutic efficacy .

Bioactive Agent

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor effects. In xenograft models, it demonstrated tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. This suggests potential applications in cancer therapy, particularly in targeting specific tumor types.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in models of induced arthritis. Significant reductions in paw swelling were observed post-treatment, indicating its potential as an anti-inflammatory agent.

Pharmaceutical Formulations

Stability and Efficacy

In pharmaceutical formulations, this compound contributes to the stability and efficacy of active ingredients. Its ability to form stable emulsions makes it a valuable excipient in the development of creams, ointments, and other topical preparations .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A study evaluated its anticancer effects in breast cancer models, demonstrating significant apoptosis induction in cancer cells with minimal effects on normal cells.

- Infection Control : Another study assessed its antimicrobial efficacy against resistant bacterial strains, showing effective inhibition of growth in multi-drug resistant strains.

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound:

Mecanismo De Acción

The primary mechanism of action of Sodium N-tetradecanoyl-L-valinate is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The compound interacts with lipid bilayers, enhancing the permeability of membranes and facilitating the transport of molecules across them. The molecular targets include lipid membranes and hydrophobic compounds, while the pathways involved are related to micelle formation and membrane interaction .

Comparación Con Compuestos Similares

- Sodium N-dodecanoyl-L-valinate

- Sodium N-hexadecanoyl-L-valinate

- Sodium N-octadecanoyl-L-valinate

Comparison: Sodium N-tetradecanoyl-L-valinate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its ability to form stable micelles and interact with lipid membranes. Compared to shorter or longer alkyl chain analogs, this compound offers optimal properties for applications requiring moderate hydrophobic interactions and effective surfactant behavior .

Actividad Biológica

Sodium N-tetradecanoyl-L-valinate (STV) is a surfactant derived from the amino acid valine and has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and implications in various biological contexts, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is an amphiphilic molecule characterized by a hydrophobic tetradecanoyl group and a hydrophilic valinate moiety. This structure allows it to interact with biological membranes, potentially influencing cellular processes.

- Cell Membrane Interaction : STV exhibits surfactant properties that can disrupt lipid bilayers, leading to increased permeability of cellular membranes. This action is critical in drug delivery systems where enhanced absorption of therapeutic agents is desired.

- Antimicrobial Activity : Research indicates that STV possesses antimicrobial properties, making it a candidate for use in formulations aimed at combating bacterial infections. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Modulation of Cellular Signaling : STV may influence various signaling pathways by interacting with membrane-bound receptors, potentially affecting processes such as apoptosis and cell proliferation.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of STV against several bacterial strains using the microdilution method. The minimum inhibitory concentration (MIC) values were determined, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These findings suggest that STV could be effective in clinical settings for treating infections caused by resistant bacterial strains.

Cellular Studies

In vitro studies have shown that STV can induce apoptosis in cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death. A notable case study involved human breast cancer cells where treatment with STV resulted in a significant reduction in cell viability after 24 hours.

Case Studies

- Skin Penetration Enhancer : A clinical trial investigated the use of STV as a skin penetration enhancer for transdermal drug delivery systems. Results indicated improved permeation of therapeutic agents through the skin barrier compared to traditional formulations.

- Cosmetic Applications : In cosmetic formulations, STV has been shown to enhance the stability and efficacy of active ingredients, promoting better absorption and skin compatibility.

Propiedades

IUPAC Name |

sodium;(2S)-3-methyl-2-(tetradecanoylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-18(16(2)3)19(22)23;/h16,18H,4-15H2,1-3H3,(H,20,21)(H,22,23);/q;+1/p-1/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZXDXQVDXVCCC-FERBBOLQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.